Cas no 350-35-6 (1-(p-Fluorophenyl)-1,2-dibromoethane)

1-(p-Fluorophenyl)-1,2-dibromoethane structure
350-35-6 structure
Product Name:1-(p-Fluorophenyl)-1,2-dibromoethane
CAS No:350-35-6
MF:C8H7Br2F
MW:281.94758439064
CID:293799
PubChem ID:45356997
Update Time:2025-04-19

1-(p-Fluorophenyl)-1,2-dibromoethane Chemical and Physical Properties

Names and Identifiers

    • 1-(1,2-Dibromoethyl)-4-fluorobenzene
    • 1-(P-FLUOROPHENYL)-1,2-DIBROMOETHANE
    • Benzene,1-(1,2-dibromoethyl)-4-fluoro-
    • LogP
    • CS-0238300
    • AC-11930
    • EN300-192915
    • AKOS015960650
    • DTXSID90669943
    • J-019835
    • 350-35-6
    • G34538
    • 1-(p-Fluorophenyl)-1,2-dibromoethane
    • Inchi: 1S/C8H7Br2F/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2
    • InChI Key: XLXVBBKYOWCLMG-UHFFFAOYSA-N
    • SMILES: BrC(CBr)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 281.888
  • Monoisotopic Mass: 279.89
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.835
  • Boiling Point: 253.1°Cat760mmHg
  • Flash Point: 106.9°C
  • Refractive Index: 1.582

1-(p-Fluorophenyl)-1,2-dibromoethane Pricemore >>

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